4-Amino-2-bromo-6-methoxybenzonitrile
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Overview
Description
“4-Amino-2-bromo-6-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound has been studied, with one method involving a palladium (II)-catalyzed C–H activation resulting in ortho-brominated azobenzenes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-3-5(11)2-7(9)6(8)4-10/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The compound forms red-light-absorbing azonium ions, but only under very acidic conditions (pH < 1) . The neutral versions of these compounds undergo trans-to-cis photoisomerization with blue-green light .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Chemistry: Synthesis and Characterization of Azobenzene Derivatives
Application Summary
“4-Amino-2-bromo-6-methoxybenzonitrile” is used in the synthesis of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives . These compounds are a relatively unexplored class of azo compounds that show promise for use as photoswitches in biology .
Methods of Application
The specific experimental procedures for the synthesis and characterization of these azobenzene derivatives are not detailed in the source. However, it is mentioned that these compounds form red-light-absorbing azonium ions, but only under very acidic conditions (pH < 1) .
Results and Outcomes
The neutral versions of these compounds undergo trans-to-cis photoisomerization with blue-green light and exhibit slow thermal reversion (τ 1/2 ≈ 10 min), which may find applications under physiological conditions .
Safety And Hazards
properties
IUPAC Name |
4-amino-2-bromo-6-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-5(11)2-7(9)6(8)4-10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDCEFJUFCPGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromo-6-methoxybenzonitrile |
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